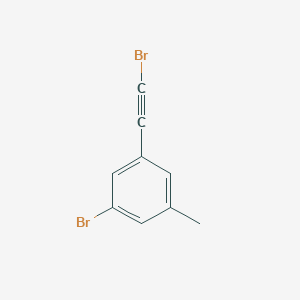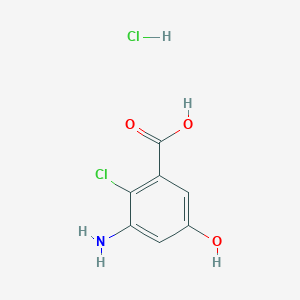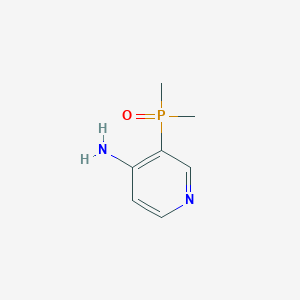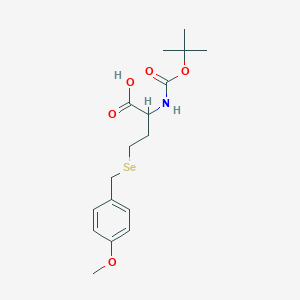![molecular formula C34H40Cl2S4 B1384744 4,8-Bis[4-chloro-5-(2-éthylhexyl)thiophène-2-yl]thiéno[2,3-f][1]benzothiole CAS No. 2237223-05-9](/img/structure/B1384744.png)
4,8-Bis[4-chloro-5-(2-éthylhexyl)thiophène-2-yl]thiéno[2,3-f][1]benzothiole
Vue d'ensemble
Description
“4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole” is an organic compound that is conventionally employed in the manufacture of photovoltaic devices due to its ability to enhance solar cell efficiency . It constitutes a critical component within the active layer of the cell .
Synthesis Analysis
The compound was synthesized by Stille polymerization . The synthesis process involved dissolving compound 2 (0.27 g, 0.31 mmol) in THF (20 mL) at – 78 ℃ and adding n-BuLi (0.37 mL, 2.5 M in hexane, 0.93 mmol) dropwise under a nitrogen atmosphere. The mixture was kept for 4 hours at − 78 ℃ .Molecular Structure Analysis
The compound has a donor–π–acceptor (D–π–A) backbone structure, where 4,8-bis (4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo [1,2- b :4,5- b ′]dithiophene (BDT-T-SiCl), thienothiophene (TT) and benzo [ d ] [1,2,3]triazole (BTA) are used as the D, π and A units, respectively .Chemical Reactions Analysis
The compound is used in the construction of a series of sulfone-based dual acceptor 1-2 (A 1 –A 2 )-type copolymers with different numbers of sulfonyl groups .Physical And Chemical Properties Analysis
The compound has deeper HOMO energy levels observed at − 5.58 eV due to the presence of halogen atoms .Applications De Recherche Scientifique
Cellules solaires organiques
Ce composé a été utilisé dans la conception et la synthèse d'un nouveau polymère pour la fabrication de cellules solaires organiques non fulleréniques . Le polymère, nommé PFBDB–TCl–(EH), a été synthétisé par polymérisation de Stille . Lorsqu'il est mélangé avec IT-4F et Y7, il a montré une efficacité de 5,03 % et 9,10 % respectivement . Cependant, lorsqu'il est utilisé dans un dispositif ternaire avec SiCl–BDT et Y7, il a atteint une efficacité remarquable de 15,10 % .
Photovoltaïque organique à faible perte de tension
Le composé a été utilisé dans le développement d'un polymère linéaire bidimensionnel (2D) à large bande interdite (WBG) PE6 avec une structure de squelette donneur-π-accepteur (D-π-A) . Ce polymère a obtenu un rendement de conversion de puissance (PCE) de 15,09 % lorsqu'il est mélangé avec un accepteur à bande étroite Y6 . Il a également montré une tension en circuit ouvert (VOC) élevée de 1,032 V et 1,292 V lorsqu'il est utilisé avec IT-M et BTA3 comme accepteurs respectivement .
Réglage de l'oxydation du sulfure
Ce composé a été utilisé dans une approche de réglage de l'oxydation du sulfure pour construire une série de copolymères de type double accepteur 1-2 (A1–A2) à base de sulfone . Cette approche montre que le copolymère de type A1–A2 possède des propriétés uniques .
Mécanisme D'action
Target of Action
The primary target of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole is the sulfone group . This group acts as an electron-output site due to its strong electron-withdrawing ability .
Mode of Action
The compound interacts with its target, the sulfone group, through a process known as sulfide oxidation tuning . This interaction results in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .
Biochemical Pathways
The affected pathway is the photocatalytic hydrogen evolution process . The compound’s interaction with the sulfone group enhances the efficiency of this pathway, leading to downstream effects such as increased photocatalytic activities .
Pharmacokinetics
The ADME properties of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fIt is known that the compound is soluble in organic solvents such as benzene and dimethylformamide , which may impact its bioavailability.
Result of Action
The compound’s action results in high photocatalytic activities . Specifically, the resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also showed an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s photocatalytic activities are observed under visible-light illumination . Additionally, the compound is stored at 2-8°C , suggesting that temperature can influence its stability
Safety and Hazards
Orientations Futures
The compound has been used in the construction of a series of sulfone-based dual acceptor 1-2 (A 1 –A 2 )-type copolymers for highly efficient photocatalytic hydrogen evolution . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination and an apparent quantum yield exceeding 18% at a wavelength of 500 nm . This study presents an alternative material design strategy to boost photocatalytic efficiency .
Analyse Biochimique
Biochemical Properties
4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms . Additionally, its interaction with proteins involved in cell signaling pathways suggests a broader role in cellular communication and regulation .
Cellular Effects
The effects of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to combat oxidative stress. Furthermore, its impact on cellular metabolism includes alterations in metabolic flux and energy production, which can have significant implications for cell survival and function .
Molecular Mechanism
At the molecular level, 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, thereby modulating biochemical pathways . Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained effects on cellular function, including enhanced antioxidant defense and improved cellular resilience .
Dosage Effects in Animal Models
In animal models, the effects of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole vary with different dosages. Low to moderate doses have been shown to exert beneficial effects, such as enhanced antioxidant defense and improved metabolic function . High doses of this compound can lead to toxic or adverse effects, including oxidative damage and impaired cellular function. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence pathways related to oxidative stress and energy production, thereby modulating cellular metabolism. Its interactions with key metabolic enzymes suggest a role in maintaining cellular homeostasis and energy balance.
Transport and Distribution
The transport and distribution of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects. Studies have shown that this compound is efficiently transported across cell membranes and distributed to various cellular compartments.
Subcellular Localization
The subcellular localization of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with target biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to its subcellular destinations, thereby influencing its biochemical and cellular effects.
Propriétés
IUPAC Name |
4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40Cl2S4/c1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2/h13-16,19-22H,5-12,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRJYMCNROUHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(C=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC(=C(S5)CC(CC)CCCC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Cl2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride](/img/structure/B1384667.png)
![4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride](/img/structure/B1384669.png)
![2-Amino-1-[4-(dimethylamino)phenyl]ethanol](/img/structure/B1384670.png)

![7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384672.png)





![N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B1384682.png)

